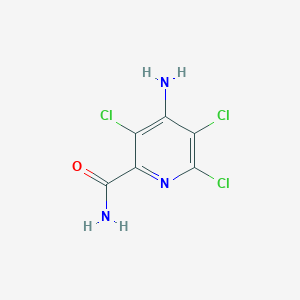

4-Amino-3,5,6-trichloropicolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5,6-trichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N3O/c7-1-3(10)2(8)5(9)12-4(1)6(11)13/h(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDXINQVIRUDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362569 | |

| Record name | 4-amino-3,5,6-trichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14143-46-5 | |

| Record name | 4-amino-3,5,6-trichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Intricacies of 4-Amino-3,5,6-trichloropicolinamide (Picloram) in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the mechanism of action of 4-Amino-3,5,6-trichloropicolinamide, widely known as Picloram. As a potent synthetic auxin herbicide, Picloram's efficacy lies in its ability to hijack the plant's natural growth regulation machinery, leading to catastrophic physiological disruption in susceptible species. This document will dissect the molecular interactions, downstream signaling cascades, and the physiological consequences of Picloram exposure, offering a comprehensive resource for researchers in plant science and herbicide development.

Introduction: Picloram - A Synthetic Mimic of a Natural Master Regulator

Picloram is a systemic herbicide belonging to the pyridine carboxylic acid family, renowned for its effectiveness against a wide array of broadleaf weeds.[1][2] Its mode of action is fundamentally rooted in its structural and functional mimicry of the natural plant hormone, indole-3-acetic acid (IAA), the primary auxin in most plants.[3][4] Unlike natural auxins, which are tightly regulated within the plant, Picloram is persistent and, when introduced, leads to a sustained and overwhelming auxin signal.[3] This synthetic auxin is readily absorbed by both the foliage and roots of plants and is translocated throughout the plant's vascular system, accumulating in meristematic tissues where active growth occurs.[2] This systemic action ensures a thorough disruption of the plant's developmental processes.[2]

The Core Mechanism: Hijacking the Auxin Signaling Pathway

The herbicidal activity of Picloram is a direct consequence of its interaction with the core components of the auxin signaling pathway. This pathway is a sophisticated system that regulates a vast number of developmental processes, from cell elongation and division to root formation and fruit development.

The TIR1/AFB Auxin Co-Receptor Complex: The Primary Target

At the heart of auxin perception lies a co-receptor complex composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[5] The TIR1/AFB proteins are substrate receptors for the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[5] In the presence of auxin, the hormone acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the degron motif of an Aux/IAA repressor.[5]

Picloram's Preferential Binding to AFB4 and AFB5

While there are multiple members of the TIR1/AFB family in plants like Arabidopsis thaliana, Picloram exhibits a distinct binding preference for specific members, namely AFB4 and AFB5.[6][7][8] This selectivity is a key determinant of its herbicidal activity and is attributed to subtle but critical differences in the amino acid residues within the auxin-binding pockets of these receptor proteins.[9][10] In the TIR1/AFB1 and AFB2/3 clades, the auxin binding pocket floor contains key residues such as His78 and Ser438.[10] However, in the AFB4/5 clade, histidine is replaced by arginine and serine by alanine.[10] These substitutions create a binding environment that is more favorable for Picloram, leading to a more stable interaction. This preferential binding has been confirmed through genetic studies where mutants lacking functional AFB4 and AFB5 show significant resistance to Picloram.[6][8]

Caption: Picloram's preferential binding to AFB4/AFB5 auxin receptors.

Degradation of Aux/IAA Repressors and Unleashing Auxin Response

The stable complex formed by Picloram, AFB4/AFB5, and the Aux/IAA repressor targets the repressor for ubiquitination by the SCF complex. This polyubiquitination marks the Aux/IAA for degradation by the 26S proteasome.[5] The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes, leading to their transcriptional activation.

Downstream Gene Expression: A Cascade of Uncontrolled Growth Signals

The degradation of Aux/IAA repressors triggers a massive transcriptional reprogramming within the plant cell. Transcriptomic studies, including RNA-sequencing, have begun to elucidate the vast array of genes that are differentially expressed following Picloram treatment.

Upregulation of Early Auxin-Responsive Genes

The primary targets of ARFs are the early auxin-responsive gene families, including:

-

Aux/IAA genes: Many Aux/IAA genes are themselves auxin-inducible, creating a negative feedback loop. However, the persistent presence of Picloram overwhelms this regulation, leading to a continuous cycle of repressor synthesis and degradation.

-

GH3 genes: These genes encode enzymes that conjugate amino acids to auxins, a mechanism for inactivating excess hormone. Their upregulation is a futile attempt by the plant to regain homeostasis.

-

SAUR (Small Auxin-Up RNA) genes: The functions of many SAUR proteins are still being investigated, but they are implicated in cell elongation and other auxin-mediated growth processes.

Transcriptome profiling of Arabidopsis thaliana treated with auxinic herbicides reveals significant upregulation of these gene families, providing a molecular signature of auxin overdose.[2][11]

Caption: The signaling cascade initiated by Picloram.

Physiological Ramifications: A System-Wide Breakdown

The molecular chaos induced by Picloram manifests as a series of devastating physiological effects on susceptible plants, ultimately leading to their demise.

Uncontrolled and Disorganized Growth

The most visually striking symptom of Picloram exposure is the uncontrolled and disorganized growth of plant tissues. This includes:

-

Epinasty: Twisting and curling of stems and petioles.

-

Callus formation: Undifferentiated cell proliferation, particularly at the stem and root collar.

-

Thickened and brittle stems: A result of abnormal cell division and expansion.

These developmental aberrations disrupt the plant's architecture and vascular system, impairing the transport of water and nutrients.

Cellular Damage and Membrane Integrity Loss

At higher concentrations, Picloram induces significant cellular stress, leading to a breakdown of cellular integrity. This can be quantified by measuring:

-

Electrolyte Leakage: Damage to cell membranes results in the leakage of ions into the extracellular space, which can be measured as an increase in the conductivity of a solution containing the affected tissue.

-

Lipid Peroxidation: Oxidative stress leads to the degradation of lipids in cell membranes, a process that can be quantified by measuring the accumulation of byproducts such as malondialdehyde (MDA).

Studies have shown a significant increase in both electrolyte leakage and MDA content in plants treated with high doses of Picloram.[12]

Altered Stomatal Behavior and Water Metabolism

Picloram can also interfere with stomatal function, leading to disruptions in water metabolism. This can result in either excessive water loss or an inability to effectively regulate transpiration, further stressing the plant.

Basis of Selectivity: Why Grasses Tolerate Picloram

A key feature of Picloram is its selectivity, with broadleaf plants being highly susceptible while most grasses exhibit tolerance.[4] This selectivity is primarily attributed to differences in the rate of metabolic detoxification between these plant groups. Grasses possess robust enzymatic systems, particularly involving cytochrome P450 monooxygenases, that can rapidly metabolize and detoxify Picloram, preventing it from accumulating to lethal concentrations at its sites of action. In contrast, susceptible broadleaf species metabolize the herbicide much more slowly, allowing it to exert its toxic effects.[3]

Experimental Protocols for Studying Picloram's Mechanism of Action

To facilitate further research into the intricate mechanisms of Picloram, this section provides detailed methodologies for key experiments.

Auxin Receptor Binding Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a method to quantify the binding affinity of Picloram to TIR1/AFB proteins.

Objective: To determine the kinetic parameters (association and dissociation rates) of Picloram binding to specific auxin receptors.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., from E. coli or insect cells).

-

Immobilization of Receptor: Covalently immobilize the purified TIR1/AFB protein onto a sensor chip surface.

-

Analyte Injection: Inject a series of concentrations of Picloram (and other auxins as controls) over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte bound.

-

Kinetic Analysis: Fit the binding data to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

| Compound | Receptor | Ka (1/Ms) | Kd (1/s) | KD (M) |

| IAA | TIR1 | Value | Value | Value |

| Picloram | TIR1 | Value | Value | Value |

| IAA | AFB5 | Value | Value | Value |

| Picloram | AFB5 | Value | Value | Value |

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

This protocol details the steps to measure the relative expression levels of auxin-responsive genes following Picloram treatment.

Objective: To quantify the change in transcript abundance of target genes in response to Picloram.

Methodology:

-

Plant Material and Treatment: Grow seedlings of the target plant species under controlled conditions and treat with a defined concentration of Picloram or a mock control.

-

RNA Extraction: Harvest plant tissue at specific time points after treatment and extract total RNA using a suitable method (e.g., Trizol or a commercial kit).

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform real-time PCR using gene-specific primers for the target auxin-responsive genes and a reference gene for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation:

| Gene | Treatment | Fold Change (vs. Control) |

| IAA1 | Picloram (1h) | Value |

| IAA1 | Picloram (3h) | Value |

| GH3.3 | Picloram (1h) | Value |

| GH3.3 | Picloram (3h) | Value |

Measurement of Cellular Damage

Objective: To assess cell membrane damage by measuring the leakage of electrolytes.

Methodology:

-

Sample Collection: Collect leaf discs of a uniform size from treated and control plants.

-

Initial Wash: Rinse the leaf discs with deionized water to remove surface contaminants.

-

Incubation: Place the leaf discs in a known volume of deionized water and incubate for a specific period (e.g., 24 hours) at room temperature.

-

Initial Conductivity Measurement: Measure the electrical conductivity of the solution (C1).

-

Total Electrolyte Measurement: Autoclave the samples to induce complete cell lysis and release of all electrolytes. After cooling to room temperature, measure the final electrical conductivity (C2).

-

Calculation: Calculate the percentage of electrolyte leakage as (C1/C2) x 100.

Objective: To quantify lipid peroxidation by measuring MDA content.

Methodology:

-

Tissue Homogenization: Homogenize a known weight of plant tissue in trichloroacetic acid (TCA).

-

Reaction with Thiobarbituric Acid (TBA): Add TBA reagent to the homogenate and incubate at 95°C for 30 minutes. This reaction forms a pink-colored MDA-TBA adduct.

-

Spectrophotometric Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

-

Calculation: Calculate the MDA concentration using its extinction coefficient.

Data Presentation:

| Treatment | Electrolyte Leakage (%) | MDA Content (nmol/g FW) |

| Control | Value | Value |

| Picloram (Low Dose) | Value | Value |

| Picloram (High Dose) | Value | Value |

Conclusion: A Powerful Tool with a Well-Defined Mechanism

This compound (Picloram) remains a highly effective herbicide due to its potent and specific mechanism of action. By mimicking the plant's own growth hormones, it triggers a cascade of events that leads to uncontrolled growth and eventual death. A thorough understanding of its interaction with the TIR1/AFB auxin receptors, the subsequent deregulation of gene expression, and the resulting physiological collapse is crucial for the development of new herbicidal strategies and for managing herbicide resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of Picloram's action and to explore the broader field of auxin biology.

References

-

TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. [Link]

-

TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. PMC - NIH. [Link]

-

The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. PubMed. [Link]

-

Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. NIH. [Link]

-

SCF(TIR1/AFB)-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. PubMed Central. [Link]

-

The Arabidopsis Auxin Receptor F-box proteins AFB4 and AFB5 are Required for Response to the Synthetic Auxin Picloram. bioRxiv. [Link]

-

The Arabidopsis Auxin Receptor F-box proteins AFB4 and AFB5 are Required for Response to the Synthetic Auxin Picloram. ResearchGate. [Link]

-

CHARACTERIZATION OF THE ARABIDOPSIS THALIANA AUXIN F-BOX FAMILY MEMBERS AFB4 AND AFB5. CORE. [Link]

-

Selective resistance of afb5-1 to foliar application of picloram. ResearchGate. [Link]

-

Differences in auxin-dependent TIR1/AFB–Aux/IAA interaction are not exclusively determined by the degron domain. ResearchGate. [Link]

-

Rapid and complete degradation of the herbicide picloram by Lipomyces kononenkoae. PubMed. [Link]

-

Rapid and Complete Degradation of the Herbicide Picloram by Lipomyces kononenkoae. ResearchGate. [Link]

-

Proteomic and transcriptomic profiling of aerial organ development in Arabidopsis. PubMed Central. [Link]

-

Grass Response to Picloram and Clopyralid Applied Before Seeding1. ResearchGate. [Link]

-

Picloram – Knowledge and References. Taylor & Francis. [Link]

-

Review Article Cytochrome P450 Biocatalysts: A Route to Bioremediation. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

-

The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. NIH. [Link]

-

Optimizing RNA-seq studies to investigate herbicide resistance. PubMed. [Link]

-

Design, execution, and interpretation of plant RNA-seq analyses. Frontiers in Plant Science. [Link]

-

Proteomic and transcriptomic profiling of aerial organ development in Arabidopsis. PubMed. [Link]

-

Transcriptomic Profiling Analysis of Arabidopsis thaliana Treated with Exogenous Myo-Inositol. PubMed. [Link]

-

Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination. PMC - NIH. [Link]

-

Enhanced detoxification via Cyt-P450 governs cross-tolerance to ALS-inhibiting herbicides in weed species of Centaurea. PubMed. [Link]

-

Transcriptome Remodeling in Arabidopsis: A Response to Heterologous Poplar MSL-lncRNAs Overexpression. MDPI. [Link]

-

Transcriptomic profiling reveals histone acetylation-regulated genes involved in somatic embryogenesis in Arabidopsis thaliana. PubMed. [Link]

-

--+- CYTO C H ROM E P450. University of Turin. [Link]

-

A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC - NIH. [Link]

-

RNA-Seq analysis reveals the growth and photosynthetic responses of rapeseed (Brassica napus L.) under red and blue LEDs with supplemental yellow, green, or white light. PMC - NIH. [Link]

-

Expert Insight: How Picloram Stands Out Among Herbicides. Bush Chemicals. [Link]

-

The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. MDPI. [Link]

-

Review: Harnessing synthetic chemistry to probe and hijack auxin signaling (New Phytol). Plantae. [Link]

-

Effects of Picloram and Ethylene on Leaf Movement in Huisache and Mesquite Seedlings. Plant Physiology. [Link]

-

Effect of picloram herbicide on physiological responses of Eupatorium adenophorum Spreng. ResearchGate. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invasive.org [invasive.org]

- 4. researchgate.net [researchgate.net]

- 5. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 10. TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptomic profiling reveals histone acetylation-regulated genes involved in somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced detoxification via Cyt-P450 governs cross-tolerance to ALS-inhibiting herbicides in weed species of Centaurea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)

A Note on Nomenclature: This guide focuses on the chemical compound 4-amino-3,5,6-trichloropicolinic acid, widely known by its common name, Picloram. While the user request specified "4-Amino-3,5,6-trichloropicolinamide," the vast body of scientific literature and commercial products centers on the carboxylic acid form (picolinic acid). The amide derivative is not commonly encountered or documented in the context of its major applications. Therefore, this guide will address the properties and applications of the acid, Picloram, which is the compound of significant scientific and industrial relevance.

Introduction

4-Amino-3,5,6-trichloropicolinic acid, or Picloram, is a highly effective systemic herbicide belonging to the pyridine carboxylic acid family of compounds.[1] First introduced in 1963 by the Dow Chemical Company, it has become a critical tool for the management of invasive and noxious broadleaf weeds and woody plants in various non-crop settings.[1][2] Its mode of action as a synthetic auxin, coupled with its persistence in soil, allows for long-lasting control of deep-rooted perennial species.[1] This guide provides a comprehensive technical overview of Picloram, intended for researchers, scientists, and professionals in drug development and environmental science, delving into its chemical structure, physicochemical properties, mechanism of action, synthesis, and toxicological profile.

Chemical Structure and Physicochemical Properties

The unique herbicidal activity of Picloram is a direct consequence of its molecular structure, which features a pyridine ring substituted with three chlorine atoms, an amino group, and a carboxylic acid group.

The preferred IUPAC name for this compound is 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid.[3][4][5]

Key Physicochemical Properties

A summary of the key physicochemical properties of Picloram is presented in the table below, providing a snapshot of its behavior in various environmental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₃N₂O₂ | [1][4][6][7] |

| Molecular Weight | 241.46 g/mol | [6][8][9] |

| Appearance | Colorless crystal or white to off-white powder | [8][9][][11] |

| Melting Point | Decomposes at approximately 215-219 °C | [8][11][12] |

| Water Solubility | 430 mg/L at 25 °C | [8][11] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, dichloromethane, and DMSO | [8][] |

| Vapor Pressure | 0.082 mPa at 35 °C | [8] |

| pKa | 3.6 | [9] |

| LogP (Octanol-Water Partition Coefficient) | 1.89 | [9] |

Mechanism of Action: A Synthetic Auxin

Picloram functions as a synthetic auxin, mimicking the effects of the natural plant growth hormone indole-3-acetic acid (IAA).[1][2][7] However, unlike IAA, which is readily metabolized by plants, Picloram is highly persistent. This persistence leads to a sustained and uncontrolled growth response in susceptible plants.

The herbicidal action of Picloram can be conceptualized through the following workflow:

Caption: Workflow of Picloram's herbicidal mechanism of action.

Once absorbed, Picloram is transported throughout the plant, accumulating in the growing points.[3] This accumulation leads to a cascade of events, including altered nucleic acid and protein synthesis, which results in uncontrolled and disorganized cell division and elongation.[13] Ultimately, this abnormal growth disrupts the plant's vascular tissues, leading to its death. Most grass species are resistant to Picloram, making it a selective herbicide for broadleaf weed control.[3][8]

Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid

The industrial synthesis of Picloram has been approached through various chemical pathways. A common method involves the chlorination of picolinic acid or its derivatives, followed by an ammonolysis reaction.[2]

A patented method for the preparation of 4-amino-3,5,6-trichloropicolinic acid involves a one-step process of aminating and hydrolyzing 3,4,5,6-tetrachloropicolinonitrile.[14] This reaction is typically carried out by treating the starting material with aqueous ammonia at elevated temperatures, followed by acidification to precipitate the final product.[14][15]

The following diagram illustrates a generalized synthetic pathway:

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Picloram (Ref: X 159868) [sitem.herts.ac.uk]

- 3. Picloram - Wikipedia [en.wikipedia.org]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. rpicorp.com [rpicorp.com]

- 8. EXTOXNET PIP - PICLORAM [extoxnet.orst.edu]

- 9. 4-Amino-3,5,6-trichloropicolinic acid(1918-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. webqc.org [webqc.org]

- 12. Picloram | 1918-02-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 15. EP0063780A1 - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

Picloram CAS number 1918-02-1 technical data sheet

An In-depth Technical Guide to Picloram (CAS 1918-02-1)

Introduction: A Systemic Pyridine Herbicide

Picloram (CAS No. 1918-02-1) is a highly effective, systemic herbicide belonging to the pyridine carboxylic acid family of compounds.[1][2] First commercialized in 1963, it is primarily utilized for the control of a wide range of broad-leaved weeds, vines, and woody plants.[1] Its systemic nature allows it to be absorbed through the roots and foliage, after which it is translocated throughout the plant, making it particularly potent against deep-rooted perennial species.[3][4][5] Most grass species exhibit a notable resistance to Picloram, which allows for its selective use in rangeland management, forestry, and along rights-of-way.[2][6] This guide provides a comprehensive technical overview of Picloram, focusing on its physicochemical properties, mechanism of action, toxicological profile, environmental fate, and analytical methodologies for its quantification.

Chemical and Physical Properties

Picloram is chemically identified by the IUPAC name 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[2][7] It exists as a colorless, crystalline solid with a faint chlorine-like odor.[8][9] Its fundamental properties are critical for understanding its behavior in environmental systems and for developing analytical techniques. For instance, its relatively high water solubility and low soil sorption potential are key factors in its environmental mobility.

Diagram 1: Chemical Structure of Picloram

Caption: Molecular structure of Picloram.

Table 1: Physicochemical Properties of Picloram

| Property | Value | Source(s) |

| CAS Number | 1918-02-1 | [6][10] |

| Molecular Formula | C₆H₃Cl₃N₂O₂ | [1][2] |

| Molecular Weight | 241.46 g/mol | [6][9] |

| Appearance | Colorless crystals or white powder | [6][8][9] |

| Melting Point | Decomposes at ~215-218.5 °C | [5][6][8] |

| Water Solubility | 430 mg/L at 25 °C | [2][6][11] |

| Vapor Pressure | 8.2 x 10⁻⁸ kPa at 35 °C | [6][8] |

| Octanol-Water Partition Coeff. (log Kow) | 0.1461 to 0.30 | [6][12] |

| pKa (Acid Dissociation Constant) | 2.3 | [13] |

Mechanism of Action: A Synthetic Auxin Mimic

Picloram functions as a synthetic auxin, mimicking the action of natural plant growth hormones like indole-3-acetic acid (IAA).[4][11][14] In susceptible dicotyledonous (broadleaf) plants, Picloram induces rapid, uncontrolled, and disorganized cell division and elongation.[1][14] This aberrant growth disrupts the plant's normal physiological processes, particularly in the vascular tissues responsible for water and nutrient transport, ultimately leading to plant death.[11][15]

The causality behind this herbicidal action involves Picloram binding to auxin receptor proteins in the plant cell. This binding event triggers a cascade of downstream effects, including the acidification of the cell wall, which promotes cell elongation, and the altered expression of genes involved in growth and development.[11] Low concentrations can stimulate RNA, DNA, and protein synthesis, while high concentrations can be inhibitory.[11] The systemic translocation of Picloram ensures that it reaches all parts of the plant, including the roots, preventing regrowth from underground systems.[3][15]

Diagram 2: Simplified Mechanism of Action for Picloram

Caption: Logical flow of Picloram's herbicidal action in susceptible plants.

Toxicological Profile

From a mammalian perspective, Picloram is characterized by low acute toxicity. However, its environmental persistence raises concerns about chronic exposure.[11] The target organs in animal studies are typically the liver and kidneys.[6][16] The U.S. Environmental Protection Agency (EPA) has classified Picloram as a "Group E" chemical, indicating evidence of non-carcinogenicity for humans.[16][17]

Table 2: Summary of Acute Toxicity Data for Picloram

| Test Organism | Endpoint | Value (mg/kg or mg/L) | Toxicity Class | Source(s) |

| Rat | Oral LD₅₀ | >5,000 to 8,200 mg/kg | Slightly to practically non-toxic | [6][11] |

| Rabbit | Dermal LD₅₀ | >2,000 to >4,000 mg/kg | Slightly to practically non-toxic | [6][11] |

| Rat | Inhalation LC₅₀ (4-hr) | >0.35 mg/L | Moderately toxic | [6] |

| Bobwhite Quail | Oral LD₅₀ | >5,000 mg/kg | Practically non-toxic | [11] |

| Rainbow Trout | 96-hr LC₅₀ | 19.3 mg/L | Moderately toxic | [6] |

| Bluegill Sunfish | 96-hr LC₅₀ | 14.5 mg/L | Moderately toxic | [6] |

| Daphnia magna (invertebrate) | 48-hr LC₅₀ | 50 to 68.3 mg/L | Moderately toxic | [6][11] |

Environmental Fate and Ecotoxicity

The environmental behavior of Picloram is defined by two key characteristics: persistence and mobility.

-

Persistence: Picloram is highly resistant to degradation in the environment. Its soil half-life can vary widely from one month to several years, depending on factors like soil type, organic matter content, temperature, and microbial activity.[11][13][17]

-

Degradation: The primary degradation pathway in soil is slow microbial metabolism.[11][13] It is stable to hydrolysis but can be degraded by sunlight (photolysis) when exposed in water or on plant and soil surfaces.[11][17]

-

Mobility: Picloram does not bind strongly to soil particles, has high water solubility, and is resistant to degradation.[11][13] This combination results in a high potential to leach through the soil profile and contaminate groundwater.[16][18] Its presence has been detected in the groundwater of numerous states.[11][16] This mobility also means it can be transported via surface runoff, posing a risk to non-target aquatic and terrestrial plants if it enters irrigation water sources.[11][16]

Analytical Methodology: Quantification by HPLC-UV

The quantification of Picloram in formulations and environmental samples is commonly achieved using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method provides reliable separation and detection of the analyte.

Experimental Protocol: HPLC-UV Analysis of Picloram

This protocol is a representative example for the determination of Picloram in a pesticide formulation. The self-validating nature of this protocol is ensured by the use of an internal standard and the validation of linearity, precision, and repeatability.

-

Reagents and Materials:

-

Picloram analytical standard (≥97% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric Acid (H₃PO₄, analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Internal Standard (IS), e.g., a compound with similar chromatographic behavior not present in the sample.

-

Syringe filters (0.45 µm)

-

-

Instrumentation:

-

HPLC system with a UV-Vis or Diode-Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 150 mm x 3 mm, 5 µm particle size).[19]

-

Analytical balance, volumetric flasks, pipettes.

-

Ultrasonic bath.

-

-

Preparation of Solutions:

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and water acidified with 1% phosphoric acid.[19] Degas the mobile phase before use.

-

Standard Stock Solution: Accurately weigh ~25 mg of Picloram standard into a 25 mL volumetric flask and bring to volume with methanol to create a ~1 mg/mL solution.[19]

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of the IS in methanol at a concentration of ~1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by diluting the stock solution. For example, dilute 1 mL of the stock solution in a 50 mL volumetric flask, add 1 mL of the IS stock solution, and bring to volume with acetonitrile.[19] Prepare at least five concentration levels.

-

-

Sample Preparation:

-

Accurately weigh a portion of the formulation sample expected to contain ~25 mg of Picloram into a 25 mL volumetric flask.

-

Add methanol and sonicate for 15-20 minutes to ensure complete dissolution and extraction of the active ingredient.[19][20]

-

Allow the solution to cool to room temperature and bring to volume with methanol.

-

Dilute 1 mL of this extract into a 50 mL volumetric flask, add 1 mL of the IS stock solution, and bring to volume with acetonitrile.[19]

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Inject the calibration standards and the sample solution.

-

Generate a calibration curve by plotting the ratio of the Picloram peak area to the IS peak area against the concentration of Picloram.

-

Determine the concentration of Picloram in the sample solution using the regression equation from the calibration curve.

-

Diagram 3: Workflow for HPLC-UV Quantification of Picloram

Caption: Step-by-step workflow for the quantification of Picloram using HPLC-UV.

Safety and Handling

Appropriate safety measures are essential when handling Picloram. It can cause serious eye irritation, and some formulations are highly toxic if inhaled.[11][22][23]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, impervious gloves, and protective clothing.[22][23]

-

Handling: Use in a well-ventilated area to avoid inhaling dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22][24]

-

Storage: Store in a dry, cool, well-ventilated place away from food and animal feed. Keep containers tightly closed.[22][23]

-

Environmental Precautions: Do not allow the chemical to enter drains or waterways.[22][25] Collect any spillage and dispose of it according to local regulations.[22]

References

-

Extension Toxicology Network. (1996). PICLORAM. EXTOXNET PIP. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1995). R.E.D. Facts: Picloram. EPA NEPS. Retrieved from [Link]

-

Grokipedia. (n.d.). Picloram. Retrieved from [Link]

-

Bush Chemicals. (2024). Understanding Picloram: Uses, Benefits, and Risks for Farmers. Retrieved from [Link]

-

Bush Chemicals. (2024). Expert Insight: How Picloram Stands Out Among Herbicides. Retrieved from [Link]

-

Chemical Warehouse. (n.d.). Picloram - Active Ingredient Page. Retrieved from [Link]

-

Solutions Pest & Lawn. (n.d.). Picloram Herbicide. Retrieved from [Link]

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). Picloram properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Picloram. PubChem Compound Database. Retrieved from [Link]

-

International Agency for Research on Cancer. (1991). Picloram. IARC Publications. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2014). PICLORAM. Retrieved from [Link]

-

Wikipedia. (n.d.). Picloram. Retrieved from [Link]

-

Beyond Pesticides. (2007). Picloram ChemicalWatch Factsheet. Retrieved from [Link]

-

Scrano, L., et al. (2022). Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. MDPI. Retrieved from [Link]

-

Enviro Bio-Chem. (n.d.). PICLORAM. Retrieved from [Link]

-

Alligare. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Picloram Solution (1 mg/mL) - SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2018). Environmental Fate of Picloram Used for Roadside Weed Control. Retrieved from [Link]

-

Compendium of Pesticide Common Names. (n.d.). picloram data sheet. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Picloram (Ref: X 159868). AERU. Retrieved from [Link]

-

Water Quality Australia. (2020). Toxicant default guideline values for aquatic ecosystem protection - Picloram in freshwater - Technical brief. Retrieved from [Link]

-

ResearchGate. (2022). Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. Retrieved from [Link]

-

Scholars Research Library. (2015). Development and validation of spectrophotometric method for the determination of picloram. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Picloram – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Picloram. Retrieved from [Link]

-

SciELO. (2010). Determination of picloram in waters by sequential injection chromatography with UV detection. Retrieved from [Link]

-

SciSpace. (2005). Electroanalytical determination of the herbicide picloram in natural waters by square wave voltammetry. Retrieved from [Link]

-

CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Picloram. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bushchemicals.com [bushchemicals.com]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. Picloram - Wikipedia [en.wikipedia.org]

- 6. EXTOXNET PIP - PICLORAM [extoxnet.orst.edu]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. invasive.org [invasive.org]

- 12. webqc.org [webqc.org]

- 13. waterquality.gov.au [waterquality.gov.au]

- 14. bushchemicals.com [bushchemicals.com]

- 15. solutionsstores.com [solutionsstores.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. beyondpesticides.org [beyondpesticides.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

- 22. chemicalbook.com [chemicalbook.com]

- 23. envirobiochem.co.za [envirobiochem.co.za]

- 24. phytotechlab.com [phytotechlab.com]

- 25. bio.vu.nl [bio.vu.nl]

An In-depth Technical Guide to the Synthesis of 4-Amino-3,5,6-trichloropicolinamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Amino-3,5,6-trichloropicolinamide, a derivative of the well-known herbicide Picloram. Intended for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the core chemical principles and practical methodologies for its preparation. We will explore two primary synthetic strategies: the direct amidation of 4-Amino-3,5,6-trichloropicolinic acid (Picloram) and the controlled partial hydrolysis of a nitrile precursor. Emphasis is placed on the rationale behind experimental choices, providing a self-validating framework for laboratory application. This guide is grounded in established chemical literature and patents, with all key claims and protocols supported by citations to authoritative sources.

Introduction: The Chemical Landscape of Substituted Picolinamides

Substituted picolinamides are a class of pyridine derivatives that have garnered significant interest in both the pharmaceutical and agrochemical sectors. Their biological activities are diverse, ranging from herbicidal to potential therapeutic applications. The target molecule of this guide, this compound, is the amide analog of 4-Amino-3,5,6-trichloropicolinic acid, commonly known as Picloram. Picloram is a systemic herbicide used for the control of broadleaf weeds.[1] The conversion of the carboxylic acid moiety to a primary amide can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and environmental fate.

This guide will provide a detailed exploration of the most plausible and scientifically sound methods for the synthesis of this target compound, with a focus on practical application and the underlying chemical principles.

Retrosynthetic Analysis: Devising the Pathways

A retrosynthetic analysis of this compound suggests two primary avenues for its synthesis, as illustrated in the diagram below.

Route 1 (Amidation): This is the more conventional and likely more successful approach. It involves the amidation of the readily available starting material, 4-Amino-3,5,6-trichloropicolinic acid (Picloram). This method relies on well-established organic chemistry principles for amide bond formation.

Route 2 (Partial Nitrile Hydrolysis): This route is more speculative but theoretically possible. It starts with a nitrile precursor, 4-Amino-3,5,6-trichloropicolinonitrile, which would be synthesized from 3,4,5,6-tetrachloropicolinonitrile. The key challenge in this route is achieving selective partial hydrolysis of the nitrile to the amide without proceeding to the carboxylic acid, especially under the conditions required for the preceding amination step.

This guide will first detail the more robust amidation route, followed by a discussion of the potential and challenges of the partial nitrile hydrolysis pathway.

Route 1: Amidation of 4-Amino-3,5,6-trichloropicolinic Acid

This synthetic strategy is the most recommended due to the commercial availability of the starting material and the predictability of the chemical transformation. The overall reaction is the conversion of a carboxylic acid to a primary amide.

Overview of the Amidation Reaction

The direct reaction of a carboxylic acid with ammonia is generally unfavorable and requires high temperatures, which can be detrimental to a polysubstituted aromatic compound. Therefore, the carboxylic acid must first be "activated" to a more reactive species that can then readily react with an ammonia source.

Experimental Protocol: Two-Step Amidation via Acyl Chloride

This protocol involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Step 1: Synthesis of 4-Amino-3,5,6-trichloropicolinoyl chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a nitrogen inlet, add 4-Amino-3,5,6-trichloropicolinic acid (1 equivalent).

-

Solvent Addition: Add a suitable anhydrous aprotic solvent such as toluene or dichloromethane.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (typically 50-80°C depending on the solvent) and monitor the reaction progress by TLC or the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-Amino-3,5,6-trichloropicolinoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude acyl chloride from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask cooled in an ice bath (0°C).

-

Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) dropwise. Alternatively, concentrated ammonium hydroxide can be used, but this may lead to hydrolysis byproducts.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Protocol: One-Pot Amidation using Coupling Reagents

Peptide coupling reagents are highly efficient for forming amide bonds under mild conditions and can be used in a one-pot procedure.[2][3][4][5] This approach avoids the harsh conditions of acyl chloride formation.

-

Reaction Setup: To a solution of 4-Amino-3,5,6-trichloropicolinic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DCM, or acetonitrile) in a round-bottom flask, add the coupling agent (1.1-1.2 equivalents) and an amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.

-

Ammonia Addition: Add a source of ammonia, such as ammonium chloride (1.5 equivalents). The presence of the base will generate ammonia in situ.

-

Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 12-24 hours).

-

Work-up and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

| Coupling Reagent | Full Name | Key Features |

| DCC | Dicyclohexylcarbodiimide | Cost-effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[3] |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide; the urea byproduct is also water-soluble, simplifying purification.[3] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for sterically hindered substrates; minimizes racemization in chiral compounds.[4][5] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for difficult couplings, but produces a carcinogenic byproduct (HMPA). |

Route 2: Controlled Partial Hydrolysis of 4-Amino-3,5,6-trichloropicolinonitrile

This pathway is more ambitious as it requires precise control over the hydrolysis of the nitrile group. The synthesis of the picolinic acid from the corresponding nitrile often involves harsh conditions that favor the formation of the carboxylic acid.[6] However, under milder conditions, it may be possible to isolate the amide as the major product.[7]

Synthesis of the Nitrile Precursor

The starting material for this route, 4-Amino-3,5,6-trichloropicolinonitrile, can be synthesized from 3,4,5,6-tetrachloropicolinonitrile through a nucleophilic aromatic substitution reaction with ammonia. This reaction would need to be carried out under conditions that favor amination at the 4-position without significantly affecting the nitrile group.

Proposed Protocol for Partial Hydrolysis

The selective hydrolysis of nitriles to amides can be achieved under both acidic and basic conditions, with the outcome being highly dependent on the reaction conditions and the substrate.[7]

-

Reaction Setup: Dissolve 4-Amino-3,5,6-trichloropicolinonitrile in a suitable solvent system, such as a mixture of an alcohol (e.g., ethanol) and water.

-

Catalyst/Reagent Addition: Add a catalyst for partial hydrolysis. Options include:

-

Basic Conditions: A controlled amount of a base like sodium hydroxide or the use of a milder base such as potassium carbonate.[7]

-

Acidic Conditions: Concentrated sulfuric acid or hydrochloric acid at lower temperatures and for shorter reaction times.

-

-

Reaction Conditions: The temperature and reaction time are critical parameters. The reaction should be carefully monitored by TLC or LC-MS to maximize the yield of the amide and minimize the formation of the carboxylic acid.

-

Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The purification would likely involve column chromatography to separate the desired amide from the starting nitrile and the over-hydrolyzed carboxylic acid.

Challenges and Considerations for Route 2:

-

Selectivity: The primary challenge is achieving high selectivity for the amide over the carboxylic acid. The conditions required for the initial amination to form the nitrile precursor might also promote some degree of hydrolysis.

-

Reaction Control: The partial hydrolysis is a delicate process, and slight variations in temperature, concentration, or reaction time can significantly alter the product distribution.

Conclusion and Future Perspectives

This technical guide has detailed two plausible synthetic pathways for this compound. The amidation of the commercially available 4-Amino-3,5,6-trichloropicolinic acid (Picloram) represents the most robust and reliable method. The use of modern coupling reagents offers a mild and efficient means to achieve this transformation, making it the recommended route for most laboratory and potential scale-up applications.

The alternative route, involving the controlled partial hydrolysis of a nitrile precursor, presents a more significant synthetic challenge but remains a viable area for research. Further investigation into selective hydrolysis catalysts and reaction conditions could potentially make this a more attractive pathway in the future.

The synthesis of this compound opens up possibilities for exploring its biological activity in comparison to its carboxylic acid parent, Picloram. Such studies could provide valuable insights into the structure-activity relationships of this class of compounds and may lead to the discovery of new agrochemicals or therapeutic agents.

References

- U.S. Patent 4,336,384A, "Preparation of 4-amino-3,5,6-trichloropicolinic acid," issued June 22, 1982.

- Yáñez-Alarid, R., et al. (2015). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar.

- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.

- Veisi, H., et al. (2014). Chemoselective Hydration of Nitriles to Amides Using Hydrated Ionic Liquid (IL) Tetrabutylammonium Hydroxide (TBAH) as a Green Catalyst.

- Gamonet, C., et al. (2020). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Omega.

- Prediction of Base-Catalyzed Hydrolysis Kinetics of Polychlorinated Dibenzo- p-Dioxins by Density Functional Theory Calcul

- Coupling Reagents. Aapptec Peptides.

- Choosing amide coupling agent. Reddit.

- Picloram (Tordon) [4-Amino-3,5,6-trichloropicolinic acid]. University of Minnesota.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

- Picloram.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Picloram (Tordon). Center for Invasive Species and Ecosystem Health.

- Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C

- Effects of phyto-phenolic compounds on ammonia production by select amino acid fermenting bacteria. PubMed.

- U.S.

Sources

- 1. invasive.org [invasive.org]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Solubility of 4-Amino-3,5,6-trichloropicolinamide (Picloram) in Organic Solvents

Introduction

4-Amino-3,5,6-trichloropicolinamide, more commonly known as Picloram, is a systemic herbicide belonging to the pyridine family of compounds.[1] Its primary application is in the control of woody plants and a wide range of broad-leaved weeds.[1] Understanding the solubility of Picloram in various organic solvents is paramount for a multitude of applications, including the development of stable and effective formulations, the design of precise analytical quantification methods, and the assessment of its environmental fate and mobility.

This technical guide provides a consolidated resource on the solubility of Picloram. It synthesizes quantitative data from authoritative sources, explains the physicochemical principles governing its solubility, and presents a detailed, field-proven protocol for experimentally determining solubility, ensuring both scientific accuracy and practical applicability for researchers.

Physicochemical Properties of Picloram

A molecule's solubility is fundamentally dictated by its structure and resulting physicochemical properties. Picloram (C₆H₃Cl₃N₂O₂) is a crystalline solid characterized by a pyridine ring substituted with three chlorine atoms, an amino group, and a carboxylic acid group.[2][3] This combination of functional groups imparts a specific polarity and reactivity that governs its interaction with different solvents.

Key properties influencing Picloram's solubility include:

-

pKa: The acid dissociation constant (pKa) of the carboxylic acid group is approximately 2.3, indicating that Picloram is a relatively strong organic acid.[4] In solutions with a pH above this value, it will exist predominantly in its anionic (carboxylate) form, which significantly enhances its solubility in polar solvents like water.

-

Melting Point: Picloram decomposes at approximately 215°C.[1][2]

-

Log Kₒₗ (Octanol-Water Partition Coefficient): Reported values range from -2.21 to 0.63 depending on pH, indicating a generally low potential to bioconcentrate.[4]

The presence of both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting amino group, combined with the electronegative chlorine atoms, allows for a range of intermolecular interactions, including dipole-dipole forces and hydrogen bonding. These interactions are critical in determining its solubility in various organic media.

Quantitative Solubility Data

The solubility of Picloram has been determined in a variety of common organic solvents. The data below, compiled from established chemical handbooks and databases, is presented at a standard temperature of 25°C to facilitate comparison.

| Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (g/L) | Reference |

| Acetone | Ketone | 1.98 | 19.8 | [2][3] |

| Ethanol | Alcohol | 1.05 | 10.5 | [2][3] |

| Isopropanol | Alcohol | 0.55 | 5.5 | [2][3] |

| Methanol | Alcohol | - | Moderately Soluble | [2] |

| Acetonitrile | Nitrile | 0.16 | 1.6 | [2][3] |

| Diethyl Ether | Ether | 0.12 | 1.2 | [2][3] |

| Dichloromethane | Halogenated | 0.06 | 0.6 | [2][3] |

| Benzene | Aromatic | 0.02 | 0.2 | [2][3] |

| Kerosene | Hydrocarbon | 0.0001 | 0.001 | [3] |

| Carbon Disulfide | - | <0.0005 | <0.005 | [3] |

| Water | Aqueous | 0.043 | 0.43 | [1][2][3] |

Analysis of Solubility Behavior:

The data clearly demonstrates a strong correlation between solvent polarity and Picloram solubility.

-

High Solubility: Picloram exhibits its highest solubility in polar, aprotic solvents like acetone and polar, protic solvents like ethanol and isopropanol . This is attributable to strong dipole-dipole interactions and the ability of these solvents to form hydrogen bonds with Picloram's carboxylic acid and amino groups.

-

Moderate Solubility: Solvents of intermediate polarity, such as acetonitrile , diethyl ether , and dichloromethane , show moderate solvating power.

-

Low to Negligible Solubility: Nonpolar solvents, including benzene and especially aliphatic hydrocarbons like kerosene , are poor solvents for Picloram. The energy required to break the strong intermolecular forces in the Picloram crystal lattice is not compensated by the weak van der Waals forces that would form with these nonpolar solvents.

Experimental Methodology for Solubility Determination

To ensure the generation of reliable and reproducible solubility data, a robust and validated experimental protocol is essential. The Shake-Flask Method , as recommended by the OECD Guideline 105, is a widely accepted standard for determining the water solubility of compounds and can be readily adapted for organic solvents.[5][6]

Principle of the Shake-Flask Method

This method is based on achieving a saturated solution of the solute (Picloram) in the solvent of interest at a constant temperature. An excess amount of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach thermodynamic equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved solute in the clear supernatant is determined using a validated analytical technique.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Test Substance: Use analytical grade this compound.

-

Solvents: Use HPLC-grade or equivalent high-purity organic solvents.

-

Apparatus: Calibrated analytical balance, temperature-controlled orbital shaker or water bath, centrifuge, appropriate glassware (e.g., flasks with stoppers), and a validated analytical system (e.g., HPLC-UV, UV-Vis Spectrophotometer).

-

-

Preliminary Test (Optional but Recommended):

-

Causality: This step helps estimate the approximate solubility to determine the appropriate amount of substance for the definitive test and the time needed to reach equilibrium.[5]

-

Add a known, small amount of Picloram to a fixed volume of solvent. Agitate and observe. If it dissolves completely, add more until solid is visible. This provides a rough order-of-magnitude for the final experiment.

-

-

Equilibration:

-

Causality: The core of the experiment is to achieve a true equilibrium between the undissolved solid and the dissolved solute. Insufficient agitation or time will lead to an underestimation of solubility.

-

Add an excess amount of solid Picloram to a flask containing a known volume of the test solvent. An amount that ensures a visible excess of solid remains after equilibration is crucial.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a mechanical shaker or water bath maintained at a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the mixture for a prolonged period. A minimum of 24 hours is standard, with samples taken at intermediate time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution is no longer increasing, thus verifying equilibrium has been reached.[7]

-

-

Phase Separation:

-

Causality: It is critical to separate the saturated liquid phase from the undissolved solid without altering the equilibrium. Temperature changes or cross-contamination can introduce significant errors.

-

Remove the flasks from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of suspended microparticles, centrifuge an aliquot of the supernatant at the same temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise volume of the clear supernatant.

-

Dilute the sample gravimetrically or volumetrically with an appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of Picloram using a validated method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice.[8][9][10] Alternatively, UV-Vis spectrophotometry can be used if no other components interfere with the absorbance spectrum.[11]

-

-

Calculation:

-

Using the measured concentration from the analytical instrument, back-calculate the original concentration in the undissolved sample, accounting for all dilution steps.

-

The result is the solubility of Picloram in the specific solvent at the test temperature, typically expressed in g/L or mg/mL.

-

Experimental Workflow Diagram

Caption: Figure 1: Shake-Flask Solubility Determination Workflow

Conclusion

The solubility of this compound is highly dependent on the polarity and hydrogen-bonding capability of the organic solvent. It is most soluble in polar solvents such as acetone and alcohols, and poorly soluble in nonpolar hydrocarbons. This behavior is consistent with its molecular structure, which includes both polar functional groups and a larger, less polar chlorinated pyridine core. For researchers requiring precise solubility values, the shake-flask method provides a reliable and scientifically sound protocol. The quantitative data and methodologies presented in this guide serve as a foundational resource for formulation development, analytical science, and environmental risk assessment involving Picloram.

References

- EXTOXNET PIP. (n.d.). PICLORAM. Extension Toxicology Network.

- IARC. (1991). Picloram. IARC Publications.

- Food and Agriculture Organization of the United Nations. (n.d.). PICLORAM.

-

National Center for Biotechnology Information. (n.d.). Picloram. PubChem. Retrieved from [Link]

-

Santilio, A., Girolimetti, S., & Picardo, V. (2022). Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. MDPI. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Picloram (Ref: X 159868). AERU. Retrieved from [Link]

- Water Quality Australia. (2020). Toxicant default guideline values for aquatic ecosystem protection - Picloram in freshwater - Technical brief.

- Food and Agriculture Organization of the United Nations. (2012). FAO Specifications and Evaluations for Agricultural Pesticides - PICLORAM.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

-

Naidu, N. V., et al. (2015). Development and validation of spectrophotometric method for the determination of picloram. Der Pharmacia Lettre. Retrieved from [Link]

-

Santilio, A., Girolimetti, S., & Picardo, V. (2022). Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. ResearchGate. Retrieved from [Link]

-

SciSpace. (n.d.). Electroanalytical determination of the herbicide picloram in natural waters by square wave voltammetry. Retrieved from [Link]

-

National Pesticide Information Center - Oregon State University. (n.d.). Herbicide Properties Tool. Retrieved from [Link]

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

-

Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]

- World Health Organization (WHO). (2019). Annex 4.

-

OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

Sources

- 1. EXTOXNET PIP - PICLORAM [extoxnet.orst.edu]

- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 3. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. waterquality.gov.au [waterquality.gov.au]

- 5. legislation.gov.uk [legislation.gov.uk]

- 6. oecd.org [oecd.org]

- 7. who.int [who.int]

- 8. mdpi.com [mdpi.com]

- 9. openknowledge.fao.org [openknowledge.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Degradation Products and Metabolites of Picloram in Soil

Abstract

This technical guide provides a comprehensive overview of the environmental fate of picloram in terrestrial ecosystems, with a specific focus on its degradation pathways, resulting metabolites, and the analytical methodologies required for their characterization. As a persistent pyridine herbicide, understanding the mechanisms governing picloram's transformation is critical for environmental risk assessment and the development of effective bioremediation strategies. This document synthesizes current scientific knowledge on the microbial, photochemical, and abiotic degradation processes that influence the persistence and mobility of picloram in soil. We will explore the chemical identities of key metabolites, the environmental factors controlling degradation rates, and provide validated protocols for the extraction and analysis of these compounds from complex soil matrices. This guide is intended for environmental chemists, soil scientists, toxicologists, and regulatory professionals engaged in the study of herbicide fate and transport.

Introduction: The Environmental Significance of Picloram

Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a highly effective and systemic herbicide used globally for the control of broadleaf weeds, woody plants, and vines in non-crop areas, rangelands, and forestry operations.[1][2] Its mode of action mimics natural plant growth hormones (auxins), leading to uncontrolled and disorganized growth in susceptible species.[1] However, the very properties that make picloram an effective herbicide—its high water solubility (430 mg/L), low soil sorption potential, and significant persistence—also raise environmental concerns.[1]

Picloram's half-life in soil is highly variable, ranging from one month to several years, depending on a confluence of environmental factors.[1] This persistence, coupled with its mobility, creates a potential for leaching into groundwater and transport via surface runoff, posing a risk to non-target vegetation and aquatic ecosystems.[1] Consequently, a thorough understanding of the degradation processes that mitigate its environmental load is of paramount importance. This guide delves into the core scientific principles of picloram degradation, providing researchers with the foundational knowledge to investigate its environmental chemistry.

Primary Degradation Pathways in Soil

The dissipation of picloram from soil is primarily governed by two key processes: microbial degradation and photodegradation. Non-biological chemical decomposition is generally considered a minor pathway, with a calculated half-life of 9 to 116 years, and is not a significant factor in its environmental breakdown.[1]

Microbial Degradation: The Dominant Soil-Based Pathway

Microbial metabolism is the principal mechanism for picloram degradation within the soil matrix, although the process is often slow.[1] A diverse array of soil microorganisms, including bacteria and fungi, have been identified as capable of transforming picloram, often through cometabolism, where the organism degrades the herbicide without using it as a primary energy source.

Under aerobic conditions, microorganisms employ oxidative enzymes to initiate the breakdown of the picloram molecule. While the complete pathway to mineralization is complex and not fully elucidated for all organisms, key initial steps have been identified.

-

Dechlorination and Hydroxylation: A significant pathway involves the removal of chlorine atoms and their replacement with hydroxyl groups. Research on the yeast Lipomyces kononenkoae demonstrated the rapid transformation of picloram into a didechlorinated, dihydroxylated, pyridinecarboxylic acid derivative.[3][4] Although the precise isomeric structure was not specified, this finding highlights a crucial detoxification step, as the removal of chlorine atoms generally reduces the herbicidal activity and toxicity of the molecule.

-

Other Identified Metabolites:

-

4-amino-3,5-dichloro-6-hydroxypicolinic acid (6-OH picloram): This hydroxylated metabolite is often cited.[5] However, some research suggests it may be formed in small quantities through a competing reaction rather than being on the main degradation pathway.[6]

-

4-amino-2,3,5-trichloropyridine: This compound is a known major soil metabolite, likely formed through a decarboxylation reaction where the carboxylic acid group is removed from the pyridine ring.[6]

-

The initial transformation products are generally more susceptible to further microbial attack than the parent picloram molecule, leading to eventual ring cleavage and mineralization to CO₂, chloride ions, and ammonium.[1]

Caption: Aerobic microbial degradation pathways of picloram in soil.

In anaerobic or anoxic environments, such as saturated soils or sediments, a different microbial degradation pathway dominates.

-

Reductive Dechlorination: Under methanogenic conditions, anaerobic microorganisms can reductively remove chlorine atoms from the pyridine ring.[7] This process involves using the chlorinated herbicide as an electron acceptor. A key intermediate has been identified by liquid chromatography-mass spectrometry as an isomer of dichloro-4-amino-2-pyridinecarboxylic acid .[7] Further NMR evidence suggests the initial chlorine removal occurs at the position meta to the ring's nitrogen atom.[7] This dechlorinated product can then undergo further transformation, although subsequent metabolites may be more recalcitrant.[7]

Caption: Anaerobic microbial degradation pathway of picloram in soil.

A variety of microorganisms have been shown to degrade picloram. The process is often cometabolic, requiring an additional energy source for the microbes.

-

Bacteria: Hydrocarboniphaga sp., Tsukamurella sp., and Cupriavidus sp. have been identified to cometabolically degrade picloram.[8] Other studies have noted inhibitory effects of picloram on Pseudomonas fluorescens, suggesting species-specific interactions.

-

Fungi: The yeast Lipomyces kononenkoae has demonstrated the ability to completely degrade picloram within 48 hours.[3][4] Other fungi, such as Aspergillus niger, Penicillium digitatum, and Trichoderma lignorum, are also capable of degrading the herbicide.

Photodegradation: A Surface-Level Phenomenon

Picloram is susceptible to degradation when exposed to sunlight, a process known as photolysis or photodegradation.[1] This pathway is most significant on the soil surface, on plant foliage, or in clear water bodies.[1] The rate of photodegradation on soil is slower than in aqueous solutions; one study noted 15% degradation after one week of exposure on soil versus 65% in an aqueous solution.[1]

The high energy of UV radiation cleaves the chemical bonds in the picloram molecule. The proposed mechanism involves initial hydroxylation, likely at the 6-position, followed by dehalogenation and subsequent cleavage of the pyridine ring.[6] This process ultimately leads to the formation of smaller organic acids and complete mineralization.[1]

-

Identified Photoproducts: In aqueous solutions, photolysis can generate at least two organic acid photoproducts.[1] More detailed studies have identified oxamic acid and 3-oxo-β-alanine as major photoproducts.

-

Final Mineralization Products: Complete photodegradation results in the formation of carbon dioxide, chloride ions, ammonium ions, and nitrate ions.[9]

Factors Influencing Picloram Degradation in Soil

The rate at which picloram degrades is not constant but is controlled by a complex interplay of soil properties, climatic conditions, and agricultural practices. Understanding these factors is crucial for predicting the persistence of picloram at a given site.

-

Soil Moisture: Microbial activity is highly dependent on soil moisture. Optimal moisture conditions, typically near field capacity, enhance the rate of microbial degradation.[10] Conversely, very dry or water-saturated (anaerobic) conditions can slow the process.[10]

-

Temperature: Like most biological and chemical processes, picloram degradation is temperature-dependent. Rates increase with rising temperatures, with optimal degradation for many soil microbes occurring between 30-50°C.[11] Degradation is significantly slower in cold climates.[3]

-

Soil pH: Soil pH affects both the chemical form of picloram and the activity of microbial populations. As a weak acid, picloram sorption is negatively correlated with soil pH.[12] In higher pH soils, picloram is more anionic, less sorbed, and potentially more available for microbial uptake and degradation.

-

Organic Matter and Soil Texture: Soils with higher organic matter and clay content tend to adsorb picloram more strongly.[12] While this sorption can reduce its mobility and bioavailability for plant uptake, it can also make it less accessible to microbial degradation, potentially increasing its persistence.

-

Microbial Population: The presence of a robust and adapted microbial community is essential for efficient degradation. Soils with a history of pesticide application may harbor microbial populations more capable of breaking down picloram.

Table 1: Reported Half-life (T₁₂) of Picloram under Various Soil Conditions

| Soil Type/Condition | Temperature (°C) | Moisture | pH | Half-life (Days) | Reference(s) |

| Typical Average | Ambient | Variable | N/A | 90 | [1][13] |

| General Range | Variable | Variable | N/A | 20 - 300+ | [14] |

| Arid Regions | Variable | Low | N/A | > 4 years | |

| Humid Regions | Variable | High | N/A | ~30 | [15] |

| Sandy Loam (Cecil) | Lab | N/A | 5.7 | Low Sorption (Kf=0.12) | [12] |

| Fine Sand (Arredondo) | Lab | N/A | 6.4 | Higher Sorption (Kf=0.81) | [12] |

| Loam Soil (Anaerobic) | Lab | Saturated | N/A | Relatively Stable | [4] |

| Clay Soil | 25°C | Field Capacity | N/A | 68 ± 10 | |

| Various Soils (Aerobic) | Lab | N/A | N/A | 167 - 513 | [6] |

Note: Half-life is the time required for 50% of the initial concentration to dissipate. This value is context-dependent and can vary significantly even within the same soil type.

Analytical Methodologies for Picloram and Metabolites

Accurate quantification of picloram and its degradation products in soil is essential for research and monitoring. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. Below is a synthesized, field-proven protocol for the extraction and analysis of picloram from soil samples.

Experimental Protocol: Soil Extraction and HPLC Analysis

This protocol provides a robust workflow for determining picloram concentrations in soil, combining solid-liquid extraction with a cleanup step, followed by HPLC analysis.

4.1.1. Materials and Reagents

-

Picloram analytical standard (≥99% purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Potassium chloride (KCl)

-

Potassium hydroxide (KOH)

-

Formic acid or phosphoric acid (H₃PO₄)

-

Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg)

-

Syringe filters (0.45 µm)

-

Centrifuge and appropriate tubes

-

Mechanical shaker